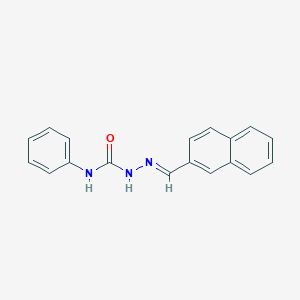

2-Naphthaldehyde N-phenylsemicarbazone

Description

Properties

Molecular Formula |

C18H15N3O |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

1-[(E)-naphthalen-2-ylmethylideneamino]-3-phenylurea |

InChI |

InChI=1S/C18H15N3O/c22-18(20-17-8-2-1-3-9-17)21-19-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13H,(H2,20,21,22)/b19-13+ |

InChI Key |

XGABJKBEUDNQML-CPNJWEJPSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Features

The structural variations among semicarbazones arise primarily from the substituents on the aldehyde or ketone precursor. Key analogs include:

Notes:

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Key Observations :

Spectroscopic and Analytical Data

NMR and crystallographic data highlight structural distinctions:

- 1H NMR : The aromatic proton signals in this compound are downfield-shifted compared to benzaldehyde analogs due to increased electron withdrawal from the naphthyl group. For example, the aldimine proton (CH=N) typically appears at δ 8.2–8.5 ppm .

- 13C NMR : The carbonyl carbon (C=O) resonates at ~155–160 ppm, consistent with semicarbazone derivatives .

- X-ray Crystallography : Naphthyl-containing semicarbazones exhibit planar geometries with intramolecular hydrogen bonding (N–H⋯O=C), enhancing crystalline stability .

Preparation Methods

Ethanol-Based Reflux with Acid Catalysis

This method employs ethanol as the solvent and glacial acetic acid as the catalyst, as described in studies on analogous semicarbazones.

Procedure:

-

Reactant Preparation:

-

Reaction:

-

Work-Up:

Methanol-Mediated Synthesis

Methanol serves as an alternative solvent, particularly for substrates with limited solubility in ethanol.

Procedure:

-

Reactant Mixing:

-

Add a methanol solution of N-phenylsemicarbazide (0.02 mol) dropwise to a stirred methanol solution of 2-naphthaldehyde (0.02 mol).

-

-

Reflux Conditions:

-

Isolation:

Aqueous-Ethanol Solvent System

For enhanced solubility of reactants, mixed aqueous-ethanol systems are utilized.

Procedure:

-

Solution Preparation:

-

Dissolve 2-naphthaldehyde in 75% v/v ethanol-water (30 mL).

-

Add N-phenylsemicarbazide dissolved in minimal water.

-

-

Catalysis and Reflux:

-

Purification:

Optimization and Comparative Analysis

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Reflux Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | 80–90 | 4–6 | 70–75 | |

| Methanol | 65–70 | 4 | 60–65 | |

| Ethanol-Water | 85 | 2 | 68–72 |

Ethanol-based systems yield higher product purity due to better solubility of intermediates. Methanol, while reducing side reactions, requires longer crystallization times.

Acid Catalysts

-

Glacial Acetic Acid: Preferred for mild acidity, minimizing decomposition.

-

Hydrochloric Acid: Used in trace amounts (0.5 mL) for faster kinetics but risks over-protonation.

Characterization and Analytical Data

Spectroscopic Confirmation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating robust thermal stability suitable for high-temperature applications.

Challenges and Practical Considerations

-

Solubility Issues:

-

Byproduct Formation:

-

Prolonged reflux (>6 hours) promotes hydrolysis of the Schiff base, reducing yield.

-

-

Recrystallization Solvents:

Q & A

Q. What are the standard synthetic protocols for preparing 2-Naphthaldehyde N-phenylsemicarbazone, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves condensation of 2-naphthaldehyde with N-phenylsemicarbazide under acidic or basic conditions. A reported method for analogous compounds (e.g., β-naphthaldehyde derivatives) uses ethanol-water mixtures (10:10 v/v) with sodium nitrite as a catalyst, refluxed at 80–90°C for 4–6 hours . Key parameters include stoichiometric ratios (e.g., 1:1 aldehyde-to-semicarbazide), pH control (pH 5–6 for optimal imine formation), and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization (ethanol/water) is recommended, with yields averaging 65–75% .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic peaks: (i) C=O stretch (~1680 cm⁻¹ for the aldehyde), (ii) N–H stretches (~3300 cm⁻¹ for semicarbazone NH), and (iii) C=N stretch (~1600 cm⁻¹) .

- ¹H NMR : Signals include aromatic protons (δ 7.2–8.5 ppm, multiplet for naphthalene), aldehyde proton (δ ~10.1 ppm, singlet), and NH protons (δ ~8.5–9.0 ppm, broad) .

- ¹³C NMR : Confirm the imine carbon (δ ~150–155 ppm) and aldehyde carbon (δ ~190 ppm) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- GHS Classification : Classified as harmful (Xn) and irritant (Xi) under JIS Z 7252. Use PPE (gloves, N95 respirators) and avoid skin/eye contact .

- Storage : Store at –20°C in airtight containers to prevent degradation. Avoid light exposure due to photochemical reactivity .

- Waste Disposal : Neutralize with 10% NaOH before disposal to hydrolyze semicarbazone bonds .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Testing : Use agar diffusion assays (e.g., against E. coli or S. aureus) with 100–200 µg/mL concentrations .

- Antifungal Activity : Broth microdilution (CLSI M38-A2 protocol) for MIC determination .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) at 24–48 h exposure .

Advanced Research Questions

Q. How do photochemical reaction mechanisms of this compound influence its stability in environmental applications?

- Methodological Answer : Under UV light (λ = 254 nm), the compound undergoes oxidative degradation via singlet oxygen (¹O₂) pathways. Key steps:

- Primary Degradation : Formation of naphthoquinone intermediates (λmax ~450 nm) via H₂O₂-mediated oxidation .

- Kinetic Analysis : Monitor time-dependent concentration profiles (HPLC-PDA) to calculate rate constants (k ~1.2 × 10⁻³ min⁻¹ in aqueous solutions) .

- Reactive Species Quenching : Use NaN₃ (¹O₂ quencher) to validate mechanism .

Q. What strategies resolve contradictions in experimental data between theoretical predictions and observed biological activity?

- Methodological Answer :

- Sensitivity Analysis : Use computational models (e.g., DFT) to identify discrepancies in binding affinity predictions vs. empirical IC₅₀ values .

- Dose-Response Reassessment : Repeat assays with adjusted pH (5.5–7.4) to account for protonation effects on semicarbazone NH groups .

- Structural Analog Comparison : Compare bioactivity with derivatives (e.g., 2-chloro or methoxy substitutions) to isolate steric/electronic factors .

Q. How can HPLC-MS be optimized for quantifying trace degradation products of this compound?

- Methodological Answer :

- Column : C18 reverse-phase (150 × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water (30:70 to 90:10 over 15 min) .

- Detection : ESI-MS in positive ion mode (m/z 295.1 [M+H]⁺ for parent compound; m/z 177.0 for naphthoquinone) .

- Validation : Follow FDA guidelines for LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) .

Q. What advanced computational methods predict the reactivity of this compound in complex matrices?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for oxidation and hydrolysis .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., fungal cytochrome P450) using AMBER force fields .

- QSPR Models : Correlate Hammett constants (σ) of substituents with observed rate constants (k) for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.